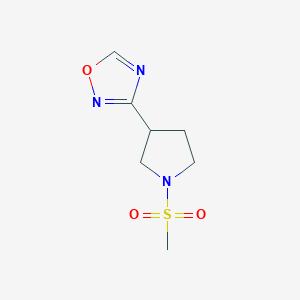
3-(1-methanesulfonylpyrrolidin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methanesulfonylpyrrolidin-3-yl)-1,2,4-oxadiazole, commonly referred to as MSPO, is a versatile synthetic molecule with a wide range of applications in the scientific research community. It is a five-membered heterocyclic compound with a pyrrolidine ring and an oxadiazole ring fused together. Due to its unique structure, MSPO has been the focus of numerous studies in recent years. The purpose of
Wirkmechanismus
The mechanism of action of MSPO is not yet fully understood. However, it is believed to interact with certain proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. For example, it has been shown to interact with the enzyme cyclooxygenase-2, resulting in the inhibition of prostaglandin synthesis. Additionally, MSPO has been shown to interact with the enzyme dihydrofolate reductase, resulting in the inhibition of folate metabolism.
Biochemical and Physiological Effects
MSPO has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MSPO can inhibit the activity of various enzymes involved in the synthesis of prostaglandins, including cyclooxygenase-2 and lipoxygenase. Additionally, MSPO has been shown to inhibit the activity of the enzyme dihydrofolate reductase, resulting in the inhibition of folate metabolism. In vivo studies have shown that MSPO can reduce inflammation, pain, and fever.
Vorteile Und Einschränkungen Für Laborexperimente
MSPO has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easily synthesized and purified. Additionally, it is a relatively non-toxic compound, making it safe for use in laboratory experiments. However, there are also some limitations to its use. For example, its solubility can be an issue in some solvents, and its stability can be affected by light and heat.
Zukünftige Richtungen
There are a number of potential future directions for research on MSPO. For example, further studies are needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to develop more efficient and cost-effective synthesis methods. Other potential directions include the development of new applications for MSPO, such as the use of MSPO-based polymers in drug delivery systems, and the exploration of its potential therapeutic applications in the treatment of various diseases and disorders.
Synthesemethoden
MSPO can be synthesized using a variety of methods. The most common method is a two-step reaction, which involves the formation of the pyrrolidine ring followed by the formation of the oxadiazole ring. The pyrrolidine ring is formed by reacting 1-methanesulfonylpyrrolidine with an aldehyde in the presence of a base. The oxadiazole ring is then formed by reacting the pyrrolidine intermediate with an acid chloride in the presence of a base. Other methods of synthesis include the reaction of 1-methanesulfonylpyrrolidine with an acid chloride or a sulfonyl chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
MSPO has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various heterocyclic compounds, including pyrazines, pyrimidines, and quinolines. It has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory agents, antibiotics, and antifungal agents. Additionally, MSPO has been utilized in the synthesis of various polymers, including polyurethanes, polyesters, and polyamides.
Eigenschaften
IUPAC Name |
3-(1-methylsulfonylpyrrolidin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3S/c1-14(11,12)10-3-2-6(4-10)7-8-5-13-9-7/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPKSMHNKGAHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)C2=NOC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Methylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B6425461.png)
![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6425468.png)
![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6425471.png)
![N'-[(2-methoxyphenyl)methyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B6425479.png)
![N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6425480.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-5-chloro-2-methoxybenzamide](/img/structure/B6425488.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B6425496.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B6425500.png)
![1-[(4-fluorophenyl)methyl]-3-{[5-(thiophen-3-yl)furan-2-yl]methyl}urea](/img/structure/B6425503.png)
![N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]furan-2-carboxamide](/img/structure/B6425529.png)
![1-{[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B6425535.png)
![3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B6425550.png)
![(2E)-3-(furan-2-yl)-1-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B6425558.png)
![2-(2-fluorophenoxy)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}propanamide](/img/structure/B6425562.png)